molecular formula C8H14ClN3O B13463958 3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B13463958
M. Wt: 206.69 g/mol
InChI Key: LVOKDRQHVKSSAE-NIIDSAIPSA-N
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Description

3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring, followed by nucleophilic alkylation to introduce the piperidine moiety . The reaction conditions often include the use of solvents such as ethyl acetate and n-hexane, and the reactions are monitored by thin layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Mechanism of Action

The mechanism of action of 3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with the piperidine moiety enhances its potential for diverse applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H14ClN3O

Molecular Weight

206.69 g/mol

IUPAC Name

5-piperidin-3-yl-3-(trideuteriomethyl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H/i1D3;

InChI Key

LVOKDRQHVKSSAE-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NOC(=N1)C2CCCNC2.Cl

Canonical SMILES

CC1=NOC(=N1)C2CCCNC2.Cl

Origin of Product

United States

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